molecular formula C33H50N2O8 B12768552 Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate CAS No. 52642-22-5

Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate

Cat. No.: B12768552
CAS No.: 52642-22-5
M. Wt: 602.8 g/mol
InChI Key: SJLWPYKPYNVSQZ-UHFFFAOYSA-N
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Description

Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate is a complex organic compound known for its unique chemical structure and properties. It consists of 50 hydrogen atoms, 33 carbon atoms, 2 nitrogen atoms, and 8 oxygen atoms, forming a total of 93 bonds . This compound is characterized by its multiple bonds, aromatic rings, and ether groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate involves multiple steps and specific reaction conditions. The preparation typically starts with the formation of the allyloxy groups, followed by the introduction of the butyl and phenylene groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems, including its effects on enzymes and cellular pathways. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation. In industry, it is used in the production of polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The compound’s multiple bonds and aromatic rings allow it to form stable complexes with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate can be compared with similar compounds such as Bis(2,2-bis((allyloxy)methyl)butyl) maleate . While both compounds share similar structural features, including allyloxy and butyl groups, they differ in their specific functional groups and overall chemical behavior. The unique combination of phenylene and carbamate groups in this compound distinguishes it from other related compounds and contributes to its distinct properties and applications.

Properties

CAS No.

52642-22-5

Molecular Formula

C33H50N2O8

Molecular Weight

602.8 g/mol

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butyl N-[3-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]-2-methylphenyl]carbamate

InChI

InChI=1S/C33H50N2O8/c1-8-17-38-21-32(12-5,22-39-18-9-2)25-42-30(36)34-28-15-14-16-29(27(28)7)35-31(37)43-26-33(13-6,23-40-19-10-3)24-41-20-11-4/h8-11,14-16H,1-4,12-13,17-26H2,5-7H3,(H,34,36)(H,35,37)

InChI Key

SJLWPYKPYNVSQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC=C)(COCC=C)COC(=O)NC1=C(C(=CC=C1)NC(=O)OCC(CC)(COCC=C)COCC=C)C

Origin of Product

United States

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